molecular formula C22H27N3O6S3 B2970970 (Z)-4-(N,N-diethylsulfamoyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-88-5

(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2970970
CAS No.: 864976-88-5
M. Wt: 525.65
InChI Key: MDMQLUSFDKAOAT-FCQUAONHSA-N
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Description

(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C22H27N3O6S3 and its molecular weight is 525.65. The purity is usually 95%.
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Scientific Research Applications

Cardiac Electrophysiological Activity

Sulfonamide derivatives, similar to the compound , have been studied for their cardiac electrophysiological activities. For instance, N-substituted imidazolylbenzamides and benzene-sulfonamides demonstrate potent activity in in vitro Purkinje fiber assays, comparable to known selective class III agents like sematilide, indicating their potential as antiarrhythmic agents (Morgan et al., 1990).

Photodynamic Therapy for Cancer

The synthesis and characterization of new benzene sulfonamide derivative groups containing Schiff base have revealed their promising applications in photodynamic therapy (PDT). These compounds, such as zinc phthalocyanines substituted with sulfonamide groups, exhibit high singlet oxygen quantum yield, making them potent Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Action

Research has also extended to the antimicrobial and antifungal activities of sulfonyl-substituted nitrogen-containing heterocyclic systems. Compounds synthesized from diethylsulfamoyl groups and thiadiazole rings have shown sensitivity to both Gram-positive and Gram-negative bacteria, along with antifungal activity against Candida albicans, indicating their potential as broad-spectrum antimicrobial agents (Sych et al., 2019).

Carbonic Anhydrase Inhibition

Sulfonamides are well-documented inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes. Studies on the inhibition of CAs by sulfonamide derivatives suggest their potential in designing therapeutic agents for conditions like glaucoma, epilepsy, and even cancer (Supuran, Maresca, Gregáň, & Remko, 2013).

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S3/c1-5-24(6-2)34(29,30)17-9-7-16(8-10-17)21(26)23-22-25(13-14-31-3)19-12-11-18(33(4,27)28)15-20(19)32-22/h7-12,15H,5-6,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMQLUSFDKAOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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